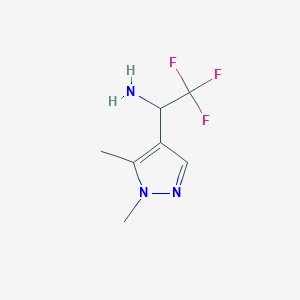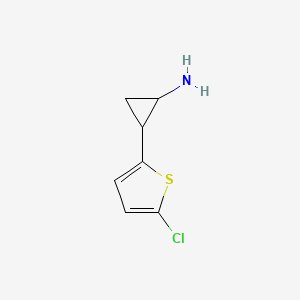
2,2-Difluoro-1-(4-morpholinophenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Difluoro-1-[4-(morpholin-4-yl)phenyl]ethan-1-one is an organic compound with a unique structure that includes a difluoroethyl ketone and a morpholine ring attached to a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-difluoro-1-[4-(morpholin-4-yl)phenyl]ethan-1-one typically involves the reaction of 4-(morpholin-4-yl)benzaldehyde with difluoroacetic acid or its derivatives under specific conditions. The reaction is usually carried out in the presence of a catalyst such as a Lewis acid, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Difluoro-1-[4-(morpholin-4-yl)phenyl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The difluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2,2-Difluoro-1-[4-(morpholin-4-yl)phenyl]ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it useful in the development of advanced materials with specific properties.
Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.
Mecanismo De Acción
The mechanism of action of 2,2-difluoro-1-[4-(morpholin-4-yl)phenyl]ethan-1-one involves its interaction with specific molecular targets. The difluoroethyl ketone group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. The morpholine ring may also contribute to the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2,2,2-Trifluoro-1-[4-(morpholin-4-yl)phenyl]ethan-1-one: This compound has a trifluoroethyl group instead of a difluoroethyl group, which may affect its reactivity and applications.
2-(2,4-Difluorophenyl)-2-(morpholin-4-yl)ethanamine:
Uniqueness
2,2-Difluoro-1-[4-(morpholin-4-yl)phenyl]ethan-1-one is unique due to its combination of a difluoroethyl ketone and a morpholine ring, which imparts specific chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Propiedades
Fórmula molecular |
C12H13F2NO2 |
|---|---|
Peso molecular |
241.23 g/mol |
Nombre IUPAC |
2,2-difluoro-1-(4-morpholin-4-ylphenyl)ethanone |
InChI |
InChI=1S/C12H13F2NO2/c13-12(14)11(16)9-1-3-10(4-2-9)15-5-7-17-8-6-15/h1-4,12H,5-8H2 |
Clave InChI |
BJIFIJYVMNOCNW-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C2=CC=C(C=C2)C(=O)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-cyclopropyl-N-(5-{[2-(3,5-dimethylphenoxy)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B13594246.png)






